molecular formula C19H18N2O3 B11407891 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

Cat. No.: B11407891
M. Wt: 322.4 g/mol
InChI Key: PRJHDQKPSLQEOH-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide is an organic compound that belongs to the class of acetamides This compound features a complex structure with a phenoxy group substituted with dimethyl groups, an oxazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate acylating agent, such as acetyl chloride, in the presence of a base like pyridine to form 3,4-dimethylphenoxyacetyl chloride.

    Oxazole Ring Formation: The next step involves the synthesis of the oxazole ring. This can be achieved by reacting a suitable precursor, such as 3-phenyl-1,2-diamine, with a carboxylic acid derivative under cyclization conditions.

    Coupling Reaction: Finally, the phenoxyacetyl chloride is reacted with the oxazole derivative in the presence of a base, such as triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the oxazole ring or other functional groups.

    Substitution: The phenoxy and oxazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could lead to alcohols or amines.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)ethanamide: Similar structure with an ethanamide group instead of acetamide.

    2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-thiazol-5-yl)acetamide: Contains a thiazole ring instead of an oxazole ring.

    2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-4-yl)acetamide: Differing position of the oxazole ring substitution.

Uniqueness

The uniqueness of 2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H18N2O3

Molecular Weight

322.4 g/mol

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(3-phenyl-1,2-oxazol-5-yl)acetamide

InChI

InChI=1S/C19H18N2O3/c1-13-8-9-16(10-14(13)2)23-12-18(22)20-19-11-17(21-24-19)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,20,22)

InChI Key

PRJHDQKPSLQEOH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC(=NO2)C3=CC=CC=C3)C

Origin of Product

United States

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